molecular formula C9H6N2O3 B180278 4-Hydroxycinnoline-3-carboxylic acid CAS No. 18514-85-7

4-Hydroxycinnoline-3-carboxylic acid

Cat. No. B180278
CAS RN: 18514-85-7
M. Wt: 190.16 g/mol
InChI Key: ZIPLRYYWAXPVMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Hydroxycinnoline-3-carboxylic acid is a chemical compound with the empirical formula C10H7NO3 . It is a derivative of cinnoline, an aromatic heterocyclic compound .


Synthesis Analysis

The compound was first obtained in impure form by cyclization of the alkyne o-C6H4(NH2)C≡CCO2H in water to give 4-hydroxycinnoline-3-carboxylic acid . This material could be decarboxylated and the hydroxyl group reductively removed to give the parent heterocycle . This reaction is called the Richter cinnoline synthesis .


Molecular Structure Analysis

The molecular weight of 4-Hydroxycinnoline-3-carboxylic acid is 189.17 . The compound has a complex structure with multiple functional groups, including a carboxylic acid group and a hydroxyl group .


Chemical Reactions Analysis

The reaction of 4-hydroxycinnoline-3-carboxylic acid with pyridine and acetic anhydride has been studied . More research is needed to fully understand the range of reactions this compound can undergo.


Physical And Chemical Properties Analysis

4-Hydroxycinnoline-3-carboxylic acid appears as a gray powder . Its melting point is between 202-204°C . The compound has a complex NMR spectrum, indicating a rich electronic structure .

Scientific Research Applications

  • Synthesis of Derivatives : 4-Hydroxycinnoline-3-carboxylic acid derivatives with sulfonic acid, sulfonamide, or sulfone groups have been synthesized for potential applications in organic chemistry and pharmaceuticals (Albrecht, 1978).

  • Cinnoline Ring Construction : A method for constructing the cinnoline ring, which includes the synthesis of 4-hydroxycinnoline-3-carboxylate derivatives, has been developed. This process is crucial for creating certain pharmaceutical compounds (Miyamoto & Matsumoto, 1988).

  • Nitration and Sulphonation Studies : Research on nitration and sulphonation of chloro-4-hydroxycinnolines and their carboxylic acids has been conducted to understand their chemical behavior and potential applications (Lunt, Washbourn, & Wragg, 1968).

  • Excited-State Intramolecular Proton Transfer : Studies on the photophysical properties of quinoline-based fluorophores, including derivatives of 4-hydroxycinnoline, have been conducted. These studies are important for applications in fluorescence spectroscopy and material sciences (Padalkar & Sekar, 2014).

  • Novel Synthesis Approaches : Innovative methods for synthesizing cinnolines and 1-aminoindolines using diazo functionalities have been explored. This research is significant for creating new compounds in medicinal chemistry (Hasegawa, Kimura, Arai, & Nishida, 2008).

  • Central Nervous System Effects : Certain N2-substituted cinnoline derivatives, including those derived from 4-hydroxycinnoline, have been synthesized and tested for effects on the central nervous system. This research has implications for the development of new CNS drugs (Stańczak, Kwapiszewski, Szadowska, & Pakulska, 1994).

  • Use as Analytical Reagents : Quinoxaline derivatives, closely related to 4-hydroxycinnoline-3-carboxylic acid, have been studied as analytical reagents, indicating potential applications in chemical analysis (Dutt, Sanayal, & Nag, 1968).

Safety And Hazards

4-Hydroxycinnoline-3-carboxylic acid is classified as Acute toxicity - Category 4, Oral . It is harmful if swallowed . Personal protective equipment should be worn when handling this compound .

properties

IUPAC Name

4-oxo-1H-cinnoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2O3/c12-8-5-3-1-2-4-6(5)10-11-7(8)9(13)14/h1-4H,(H,10,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIPLRYYWAXPVMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C(=NN2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40968256
Record name 4-Hydroxycinnoline-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40968256
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Hydroxycinnoline-3-carboxylic acid

CAS RN

53512-17-7, 18514-85-7
Record name 53512-17-7
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=257421
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-Hydroxycinnoline-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40968256
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-oxo-1,4-dihydrocinnoline-3-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Hydroxycinnoline-3-carboxylic acid
Reactant of Route 2
4-Hydroxycinnoline-3-carboxylic acid
Reactant of Route 3
4-Hydroxycinnoline-3-carboxylic acid
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
4-Hydroxycinnoline-3-carboxylic acid
Reactant of Route 5
4-Hydroxycinnoline-3-carboxylic acid
Reactant of Route 6
4-Hydroxycinnoline-3-carboxylic acid

Citations

For This Compound
41
Citations
JS Morley - Journal of the Chemical Society (Resumed), 1959 - pubs.rsc.org
The constitution of the product formed by warming together the reactants named in the title has been shown to be (11; R'= H) and not (11s)* as reported previ0usly. l The degradative …
Number of citations: 5 pubs.rsc.org
K Schofield, JCE Simpson - Journal of the Chemical Society …, 1946 - pubs.rsc.org
… Treatment of 4-hydroxycinnoline-3-carboxylic acid (I) with a mixture of pyridine and acetic … the presence of both reagents is necessary-4-hydroxycinnoline-3-carboxylic acid (I) gives 4-…
Number of citations: 3 pubs.rsc.org
HJ Barber, K Washbourn, WR Wragg… - Journal of the Chemical …, 1961 - pubs.rsc.org
… The cinnoline structure of the product obtained from the chloride (IV; R = P-Cl, R' = H) was established by its identity with authentic 6-chloro-4-hydroxycinnoline-3carboxylic acid, …
Number of citations: 32 pubs.rsc.org
HJ Barber, E Lunt, K Washbourn… - Journal of the Chemical …, 1967 - pubs.rsc.org
… mesoxalate phenylhydrazone, via the corresponding acid, into the acid chloride which is cyclised by reaction with titanium tetrachloride to give 4-hydroxycinnoline-3-carboxylic acid. …
Number of citations: 4 pubs.rsc.org
W Lewgowd, A Stanczak - Archiv der Pharmazie: An …, 2007 - Wiley Online Library
… In 1988, the 4-hydroxycinnoline-3-carboxylic acid derivatives 39 (Fig. 12) became the subject of EP patent No 277,791. The disclosed compounds were evaluated in vitro for antitumor …
Number of citations: 102 onlinelibrary.wiley.com
A Stańczak, Z Ochocki, D Martynowski… - … der Pharmazie: An …, 2003 - Wiley Online Library
Chemical modification of cinnoxacin was studied with the aim of improving its antibacterial activity and spectrum. A series of 4‐imino‐1, 4‐dihydrocinnoline‐3‐carboxylic acid …
Number of citations: 9 onlinelibrary.wiley.com
T MIYAMOTO, JUNI MATSUMOTO - Chemical and pharmaceutical …, 1988 - jstage.jst.go.jp
… With respect to direct synthesis of 4-hydroxycinnoline-3-carboxylic acid derivatives, three methods have been reported thus far: (i) the Richter synthesis" based on the …
Number of citations: 24 www.jstage.jst.go.jp
JCE Simpson - Journal of the Chemical Society (Resumed), 1946 - pubs.rsc.org
… FOR the purpose of investigating the properties of functional derivatives of 4-hydroxycinnoline-3-carboxylic acid (I; R = R’ = R” = H), obvious advantages would attend the development …
Number of citations: 0 pubs.rsc.org
E Lunt, K Washbourn, WR Wragg - Journal of the Chemical Society C …, 1968 - pubs.rsc.org
… 4-hydroxycinnoline-3-carboxylic acid with mixed nitric … Nitration of 6-Chloro-4-hydroxycinnoline-3-carboxylic Acid. … 4-hydroxycinnoline-3-carboxylic acid. …
Number of citations: 2 pubs.rsc.org
RN Castle, RR Shoup, K Adachi… - Journal of Heterocyclic …, 1964 - Wiley Online Library
… was obtained by treatment of the acid with phosphorus pentachloride in refluxing chloroform solution, and this acid chloride was then cyclized to a 4-hydroxycinnoline-3-carboxylic acid …
Number of citations: 21 onlinelibrary.wiley.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.